Limonene oxide, trans-(-)-
Overview
Description
Limonene oxide, trans-(-)-: is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. Its chemical formula is C10H16O , and it has a molecular weight of 152.23 g/mol . This compound is known for its pleasant citrus aroma and is used in various applications, including as a flavoring agent, fragrance, and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene oxide, trans-(-)-, can be synthesized through the epoxidation of limonene. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a solvent such as dichloromethane (DCM) . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Industrial Production Methods: In industrial settings, the epoxidation of limonene can be achieved using hydrogen peroxide (H2O2) as a green oxidant in the presence of a catalyst . This method is more environmentally friendly and can be scaled up for large-scale production. The reaction is conducted under mild conditions, and the catalyst can be recycled, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: Limonene oxide, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form limonene dioxide.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
- Various substituted limonene derivatives from nucleophilic substitution .
Limonene dioxide: from oxidation.
Dihydroxy derivatives: from reduction.
Scientific Research Applications
Limonene oxide, trans-(-)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of limonene oxide, trans-(-)-, involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: It has been shown to modulate levels of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the brain, which may contribute to its anxiolytic and antidepressant effects.
Oxidative Stress and Inflammation: It exerts antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting pro-inflammatory cytokines.
Epoxide Hydrolase Activity: It undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis- and trans-limonene oxides.
Comparison with Similar Compounds
Limonene oxide, trans-(-)-, can be compared with other similar compounds such as:
cis-Limonene oxide: Another stereoisomer of limonene oxide with different physical and chemical properties.
Limonene dioxide: A further oxidized form of limonene oxide with distinct reactivity and applications.
α-Pinene oxide: Another monoterpene epoxide with similar applications in polymer synthesis and fragrance production.
Uniqueness: Limonene oxide, trans-(-)-, is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its cis-isomer and other related compounds .
Properties
IUPAC Name |
(1R,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-LPEHRKFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2([C@H](C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195263, DTXSID101017702 | |
Record name | Limonene oxide, trans-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42477-94-1, 4959-35-7 | |
Record name | Limonene oxide, trans-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042477941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Limonene oxide, trans-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIMONENE OXIDE, TRANS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HCX9R999Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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